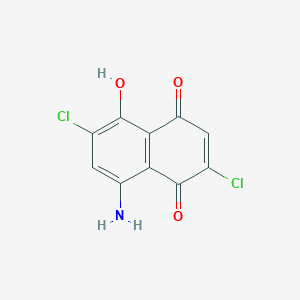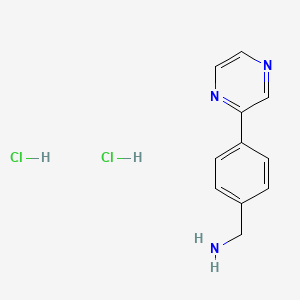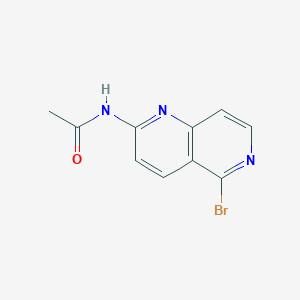
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one typically involves the aldol condensation reaction. This reaction is carried out by reacting an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base. The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, controlling the temperature and pressure, and ensuring the purity of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain a high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-whitening agents .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Another chalcone with similar structural features.
Penta-1,4-diene-3-one oxime derivatives: Compounds with similar biological activities.
Uniqueness
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its anilino group enhances its potential as an antimicrobial and anticancer agent compared to other chalcones .
Propiedades
Fórmula molecular |
C18H17NO |
|---|---|
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-14,19H,1H3 |
Clave InChI |
LTECABHYPPHTQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)C(=O)C=CNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)


![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)


![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)

![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
